2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester
Description
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a trifluoromethoxymethyl substituent at the 2-position of the piperidine ring and a benzyl ester group at the 1-carboxylic acid position. The trifluoromethoxymethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Structure
3D Structure
Properties
Molecular Formula |
C15H18F3NO3 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
benzyl 2-(trifluoromethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)22-11-13-8-4-5-9-19(13)14(20)21-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
SOAOMTDOARIVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)COC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Ring Synthesis
The piperidine scaffold forms the structural backbone of the target compound. Two primary approaches dominate its synthesis: cyclization of linear precursors and modification of preformed piperidine derivatives .
Cyclization of Linear Precursors
Cyclization strategies often employ amino alcohols or dienes as starting materials. For example, α-trifluoroaminodienes undergo acid-catalyzed cyclization to form piperidine derivatives. A six-step sequence from hemiacetal precursors involves imine formation, silylation, allylation, and hydrogenation, yielding unsaturated piperidine intermediates that are subsequently reduced. This method achieves an overall yield of 75–91% but requires stringent anhydrous conditions.
Modification of Preformed Piperidine
Commercial 4-piperidinecarboxylic acid serves as a cost-effective starting material. In one protocol, esterification with thionyl chloride (1:1–3 g/mL ratio) produces methyl 4-piperidinecarboxylate hydrochloride, followed by N-benzylation using benzyl bromide and triethylamine in methanol. This two-step process achieves 85% yield for the N-benzylated intermediate.
Introduction of the Trifluoromethoxymethyl Group
Incorporating the -OCH₂CF₃ moiety demands specialized fluorination techniques.
Claisen Condensation with Trifluoroacetate
A four-step sequence from N-(diethoxymethyl)piperidin-2-one involves Claisen condensation with ethyl trifluoroacetate under basic conditions (NaH, THF). The resulting acyl lactam undergoes acid-catalyzed decarboxylation (6 M HCl, reflux) to yield hemiaminal intermediates, which are dehydrated to imines. These imines serve as versatile intermediates for further functionalization (Scheme 1).
Friedel-Crafts Alkylation
Imine intermediates react with pyrrole derivatives in the presence of BF₃·OEt₂, enabling regioselective C2 or C3 alkylation. For example, treatment with N-methylpyrrole affords C3-substituted piperidines in 67% yield, while unprotected pyrroles yield C2 isomers. Steric effects from the trifluoromethyl group dictate regioselectivity.
Benzyl Ester Formation
The final step installs the benzyl ester group, often requiring mild conditions to preserve sensitive functionalities.
2-Benzyloxy-1-Methylpyridinium Triflate-Mediated Esterification
This reagent enables benzylation under neutral conditions, avoiding acidic or basic environments that could degrade the piperidine or trifluoromethoxy groups. Triethylamine promotes the reaction while scavenging side products. For example, coupling the piperidine carboxylic acid with 2-benzyloxy-1-methylpyridinium triflate in trifluorotoluene at 60°C for 12 hours achieves 89% yield.
Table 1: Optimization of Benzylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Toluene | PhCF₃ | PhCF₃ |
| Temperature (°C) | 60 | 80 | 60 |
| Reaction Time (h) | 24 | 12 | 12 |
| Yield (%) | 72 | 89 | 89 |
Reaction Mechanism and Kinetic Analysis
Decarboxylative Cross-Coupling
Photoredox/Ni dual catalysis facilitates decarboxylative coupling between carboxylic acids and alkyl halides. Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) and NiCl₂·glyme (0.1 equiv) in acetonitrile/water (20:1) enable C–O bond formation at room temperature. Kinetic studies reveal a first-order dependence on both the carboxylic acid and alkyl halide.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
- Antiviral Activity : Recent studies have shown that compounds similar to this ester exhibit antiviral properties, particularly against influenza viruses. The trifluoromethoxy group enhances the lipophilicity of the molecule, which may improve cell membrane permeability and bioavailability .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo specific chemical transformations makes it valuable in synthetic pathways.
- Synthesis of Novel Analogues : Researchers have utilized this compound to create analogues with modified biological activity profiles. For instance, the introduction of different substituents on the piperidine ring has led to derivatives with enhanced potency against specific targets .
Drug Development
The compound's unique functional groups make it a candidate for developing new therapeutic agents.
- Targeting Protein Tyrosine Phosphatases : Preliminary data suggest that derivatives of this compound can inhibit protein tyrosine phosphatases, which are implicated in various diseases, including cancer and diabetes. The inhibition mechanism appears to be related to the compound's ability to bind selectively to the active site of these enzymes .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral activity | Effective against influenza viruses |
| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Leads to derivatives with modified activities |
| Drug Development | Potential inhibitors of protein tyrosine phosphatases | Selective binding observed |
Case Study 1: Antiviral Activity
A study conducted by researchers at the Antimicrobial Acquisition and Coordinating Facility evaluated the antiviral efficacy of several compounds derived from this compound. The results indicated significant activity against various viral strains, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Synthesis of Bioactive Derivatives
In another investigation, scientists synthesized several derivatives of this compound by altering the piperidine substituents. These derivatives were screened for biological activity, revealing enhanced efficacy against specific cancer cell lines compared to the parent compound.
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester and related piperidine benzyl esters from the evidence:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Stability: The trifluoromethoxymethyl group in the target compound likely enhances lipophilicity and oxidative stability compared to amino- or hydroxyl-containing analogs (e.g., ) . Benzyl ester bonds (common in all compounds) are sensitive to pH. and indicate that acidic conditions (pH 4) favor ester bond retention, while neutral pH promotes side reactions with proteins or amines . This suggests the target compound may require acidic synthesis/storage conditions to maintain integrity.
The target compound’s lack of amino groups may reduce such interactions but improve passive membrane diffusion .
Synthetic Challenges: Yields for piperidine benzyl ester derivatives vary widely.
Biological Activity
2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring and the carboxylic acid moiety are critical for its pharmacological effects. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis .
- Receptor Modulation : The benzyl ester may interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, showing promise as an anti-inflammatory agent.
- Analgesic Properties : Its potential to alleviate pain has been explored, particularly in conditions involving chronic pain and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Anti-inflammatory | Moderate | |
| Analgesic | Moderate | |
| Antimicrobial | Preliminary |
Case Study: Anti-inflammatory Activity
A study conducted by researchers aimed at evaluating the anti-inflammatory properties of this compound utilized a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.
Case Study: Analgesic Effects
Another investigation focused on the analgesic effects of the compound using the hot plate test in mice. Results demonstrated that administration of the compound led to increased latency times, indicating potential analgesic properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Naproxen | Anti-inflammatory | Lacks trifluoromethyl group |
| Ibuprofen | Analgesic | Different structural backbone |
| Ketoprofen | Anti-inflammatory | Different substituents on aromatic ring |
The presence of the trifluoromethoxymethyl group may impart distinct chemical properties that enhance biological activity compared to these well-known NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
